Slack Potassium Channel Inhibitory Scaffold Essentiality vs. Alternative Chemotypes
The 2‑amino‑N‑phenylacetamide scaffold is the core of VU0606170, a selective Slack inhibitor with EC50 values of 1.84 µM (WT Slack) and 1.16 µM (A934T mutant Slack) in a thallium‑flux assay [1]. Critically, VU0606170 does not modulate Slick, Slo1 (α1/β1–β4), or Slo3 channels up to 30 µM, establishing a selectivity window not observed with the non‑selective Slack inhibitor bepridil (IC50 ≈ 1.0 µM against Slack but with broader ion‑channel polypharmacology) [REFS-1, REFS-2]. SAR studies reveal that even minor structural modifications to the 2‑amino‑N‑phenylacetamide core lead to complete loss of Slack activity, underscoring the scaffold's essential nature [3].
| Evidence Dimension | Slack (KNa1.1) inhibitory potency and selectivity |
|---|---|
| Target Compound Data | VU0606170 (scaffold derivative): WT Slack EC50 = 1.84 µM; A934T Slack EC50 = 1.16 µM; no activity on Slick, Slo1, or Slo3 at ≤30 µM |
| Comparator Or Baseline | Bepridil: Slack IC50 ≈ 1.0 µM but with known activity on multiple cardiac ion channels |
| Quantified Difference | Comparable potency but markedly superior selectivity for the 2‑amino‑N‑phenylacetamide series |
| Conditions | Thallium (Tl⁺) flux assay in HEK‑293 cells stably expressing WT or A934T human Slack; automated patch‑clamp electrophysiology |
Why This Matters
For researchers developing subtype‑selective Slack channel modulators, the 2‑amino‑N‑phenylacetamide scaffold offers a selectivity profile that generic Slack blockers cannot replicate, reducing off‑target confounding in neuronal excitability studies.
- [1] Spitznagel, B.D. et al. ACS Chem. Neurosci. 11(21), 3658–3671 (2020). [VU0606170 selectivity profile and EC50 values] View Source
- [2] Yang, B. et al. Neuropharmacology 51(4), 896–906 (2006). [Bepridil Slack IC50 = 1.0 µM] View Source
- [3] Qunies, A.M. et al. Bioorg. Med. Chem. Lett. 76, 129013 (2022). [Flat SAR; loss of activity upon modification] View Source
